Dichlorodiphenoxytitanium
CAS No.: 2234-06-2
Cat. No.: VC18513557
Molecular Formula: C12H12Cl2O2Ti
Molecular Weight: 306.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2234-06-2 |
|---|---|
| Molecular Formula | C12H12Cl2O2Ti |
| Molecular Weight | 306.99 g/mol |
| IUPAC Name | dichlorotitanium;phenol |
| Standard InChI | InChI=1S/2C6H6O.2ClH.Ti/c2*7-6-4-2-1-3-5-6;;;/h2*1-5,7H;2*1H;/q;;;;+2/p-2 |
| Standard InChI Key | KWOIDDOVDJYZLT-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.Cl[Ti]Cl |
Introduction
Structural and Electronic Properties
Dichlorodiphenoxytitanium belongs to the family of titanium(IV) complexes with mixed chloride and alkoxy/phenoxy ligands. The titanium center adopts a distorted tetrahedral geometry, as observed in structurally similar compounds such as dichloro(diisopropoxy)titanium (TiCl₂(OiPr)₂) . In such configurations, the Ti–O bond lengths typically range between 1.80–1.85 Å, while Ti–Cl bonds measure approximately 2.20–2.25 Å, as determined by X-ray crystallography in analogous systems . The phenoxy ligands contribute steric bulk and electron-donating effects, which stabilize the titanium center against hydrolysis—a common degradation pathway for titanium halides.
The electronic structure of dichlorodiphenoxytitanium is influenced by the strong σ-donor and weak π-donor characteristics of the phenoxy ligands. This electronic environment renders the titanium center highly electrophilic, making it reactive toward nucleophiles such as water, alcohols, and amines. Comparative studies of related titanium complexes suggest that the phenoxy groups marginally increase the Lewis acidity of the titanium center compared to alkyloxy ligands, as evidenced by infrared spectroscopy shifts in carbonyl stretching frequencies of adducts .
Synthesis and Stability
Synthetic Routes
The synthesis of dichlorodiphenoxytitanium can be inferred from methods used for analogous compounds. A standard approach involves the reaction of titanium tetrachloride (TiCl₄) with two equivalents of phenol (PhOH) in the presence of a base such as triethylamine to neutralize HCl byproducts:
This reaction typically proceeds under anhydrous conditions at temperatures between 0°C and 25°C to minimize ligand redistribution or hydrolysis . Alternative routes may employ pre-formed sodium phenoxide (NaOPh) as the ligand source:
Reactivity and Catalytic Applications
Lewis Acid Catalysis
The strong Lewis acidity of dichlorodiphenoxytitanium positions it as a potential catalyst in organic transformations. In related systems, titanium complexes catalyze Diels-Alder reactions, Michael additions, and epoxide ring-opening reactions. For example, dichloro(diisopropoxy)titanium demonstrates exceptional activity in the stereoselective Michael addition of silyl enol ethers to nitroolefins, achieving diastereomeric ratios exceeding 9:1. By analogy, dichlorodiphenoxytitanium could facilitate similar transformations, with the phenoxy ligands potentially offering enhanced stereochemical control due to their larger steric profile.
Comparative Analysis of Titanium Complexes
The table below contrasts key properties of dichlorodiphenoxytitanium with related titanium(IV) complexes:
Challenges and Future Directions
Despite its theoretical promise, dichlorodiphenoxytitanium remains underexplored compared to its alkyloxy and cyclopentadienyl analogs. Key research priorities include:
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Crystallographic Characterization: Single-crystal X-ray studies to resolve bond lengths and angles definitively.
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Catalytic Screening: Systematic evaluation in model reactions to establish activity and selectivity profiles.
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Stability Optimization: Development of supporting ligands or additives to enhance air and moisture stability.
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Computational Modeling: DFT studies to predict reactivity patterns and guide experimental design.
The integration of dichlorodiphenoxytitanium into advanced materials (e.g., metal-organic frameworks) or hybrid organic-inorganic catalysts represents a particularly promising avenue for applied research.
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